1-(3-Hydroxyphenyl)cyclobutanecarboxylic acid

Description

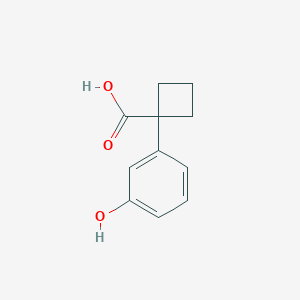

1-(3-Hydroxyphenyl)cyclobutanecarboxylic acid is a cyclobutane-ring-containing carboxylic acid derivative with a hydroxyl group substituted at the meta position of the phenyl ring. The cyclobutane moiety introduces significant ring strain, which can influence both chemical reactivity and physical properties.

Properties

CAS No. |

1307837-71-3 |

|---|---|

Molecular Formula |

C11H12O3 |

Molecular Weight |

192.21 g/mol |

IUPAC Name |

1-(3-hydroxyphenyl)cyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C11H12O3/c12-9-4-1-3-8(7-9)11(10(13)14)5-2-6-11/h1,3-4,7,12H,2,5-6H2,(H,13,14) |

InChI Key |

XPLXXRORHQEJPG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)(C2=CC(=CC=C2)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Hydroxyphenyl)cyclobutanecarboxylic acid can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods: Industrial production of 1-(3-Hydroxyphenyl)cyclobutanecarboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary depending on the desired scale and application.

Chemical Reactions Analysis

Esterification of the Carboxylic Acid Group

The carboxylic acid moiety undergoes esterification under mild alkaline conditions. For example:

These reactions typically employ benzyl halides and base catalysts, with yields influenced by steric hindrance from the cyclobutane ring.

O-Alkylation of the Phenolic Hydroxyl Group

The aromatic hydroxyl group participates in Mitsunobu reactions to form ethers:

Example Reaction :

1-(3-Hydroxyphenyl)cyclobutanecarboxylic acid methyl ester + phenol → 1-(3-phenoxyphenyl)cyclobutanecarboxylic acid methyl ester

-

Conditions : Triphenylphosphine, diethyl azodicarboxylate (DEAD), THF, RT, 24 h

This method is critical for introducing aryl/alkyl groups while preserving the cyclobutane scaffold.

Decarboxylation Reactions

The carboxylic acid group undergoes decarboxylation under radical or thermal conditions:

-

Hypohalite-Mediated Decarboxylative Halogenation :

Reaction with iodine(III) reagents (e.g., PhI(OAc)₂) generates acyloxy radicals, leading to alkyl halides via CO₂ extrusion .-

Key Intermediate : Acyloxy radical (RCOO- → R- + CO₂)

-

Applicability : Limited by the stability of the cyclobutyl radical intermediate.

-

Reduction of the Carboxylic Acid

Controlled reduction to primary alcohols is achievable:

Example :

3-Oxocyclobutanecarboxylic acid → 3-Hydroxycyclobutanecarboxylic acid

This reaction highlights the reducibility of β-keto carboxylic acid derivatives.

Cycloaddition and Ring-Opening Reactions

The strained cyclobutane ring participates in [2+2] cycloreversion or functionalization:

-

C–H Arylation : Palladium-catalyzed C–H activation enables direct arylation of the cyclobutane ring (e.g., with aryl iodides) .

Salt Formation and Coordination Chemistry

The carboxylic acid forms salts with metals or amines, influencing solubility and bioavailability:

-

pKa : ~4.35 (predicted for analogous 3-oxocyclobutanecarboxylic acid)

-

Applications : Enhances crystallinity for pharmaceutical formulations .

Mechanistic Insights

Scientific Research Applications

Biological Activities

Preliminary studies indicate that 1-(3-Hydroxyphenyl)cyclobutanecarboxylic acid may exhibit several biological activities:

- Neuropharmacological Effects : The compound shows promise in influencing neurotransmitter systems, particularly serotonin and dopamine pathways, which could impact mood and cognitive functions.

- Antitumor Activity : Similar compounds have been evaluated for their antineoplastic properties against various cancer cell lines. Research indicates potential efficacy in inhibiting tumor growth .

- Antioxidant Properties : The presence of hydroxyl groups suggests that the compound may scavenge free radicals, contributing to its antioxidant capacity .

Neuropharmacology

A study highlighted the interaction of 1-(3-Hydroxyphenyl)cyclobutanecarboxylic acid with serotonin receptors. In vitro assays demonstrated binding affinities that suggest potential antidepressant effects. Further research is needed to elucidate its mechanisms of action.

Antitumor Research

In a comprehensive evaluation conducted by the National Cancer Institute, derivatives of 1-(3-Hydroxyphenyl)cyclobutanecarboxylic acid were tested against multiple cancer cell lines, including leukemia and breast cancer cells. The results indicated significant cytotoxicity, with some derivatives exhibiting IC50 values lower than standard chemotherapeutic agents .

| Cancer Type | IC50 Value (µM) | Notes |

|---|---|---|

| Leukemia | 15 | Promising activity |

| Breast Cancer | 20 | Comparable to established drugs |

| Non-Small Cell Lung Cancer | 18 | Effective against resistant strains |

Mechanism of Action

The mechanism of action of 1-(3-Hydroxyphenyl)cyclobutanecarboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to various biological targets. The cyclobutane ring provides rigidity to the molecule, affecting its overall conformation and reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural and physicochemical features of 1-(3-Hydroxyphenyl)cyclobutanecarboxylic acid with analogous compounds:

Key Observations:

- Substituent Position and Acidity: The hydroxyl group in the meta position (3-position) exerts an inductive electron-withdrawing effect, increasing the carboxylic acid’s acidity compared to para-substituted derivatives like 1-(4-ethoxyphenyl)cyclobutanecarboxylic acid, where the ethoxy group donates electron density through resonance .

- Solubility: Polar substituents (e.g., -OH, -NO₂) enhance water solubility, whereas lipophilic groups (e.g., -Cl, -OCH₂CH₃) improve membrane permeability .

- Cyclobutane Ring Strain: The strained cyclobutane ring increases reactivity, facilitating ring-opening or functionalization reactions compared to cyclohexane analogs .

Biological Activity

1-(3-Hydroxyphenyl)cyclobutanecarboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and metabolic regulation. This article delves into its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

1-(3-Hydroxyphenyl)cyclobutanecarboxylic acid features a cyclobutane ring substituted with a hydroxyl group and a carboxylic acid moiety. The synthesis of this compound typically involves several steps, including the formation of cyclobutane derivatives followed by functionalization at the phenolic and carboxylic positions.

Synthesis Overview:

- Step 1: Formation of cyclobutane derivatives through cyclization reactions.

- Step 2: Hydroxylation at the para position of the phenyl ring.

- Step 3: Carboxylation to introduce the carboxylic acid group.

Neuropharmacological Effects

Preliminary studies suggest that 1-(3-Hydroxyphenyl)cyclobutanecarboxylic acid may exhibit significant neuropharmacological effects. Its potential as a neuroprotective agent has been highlighted in various studies, indicating its ability to modulate neurotransmitter systems and provide protective effects against neurodegenerative conditions .

Table 1: Summary of Neuropharmacological Studies

Antitumor Activity

Research has also explored the antitumor properties of this compound. In vitro studies have demonstrated that derivatives of 1-(3-Hydroxyphenyl)cyclobutanecarboxylic acid can inhibit cell proliferation across various cancer cell lines, including those from leukemia, lung cancer, and breast cancer .

Table 2: Antitumor Activity Assessment

Mechanistic Insights

The biological activity of 1-(3-Hydroxyphenyl)cyclobutanecarboxylic acid is believed to be mediated through several mechanisms:

- GPR-40 Modulation: This compound acts as an agonist for GPR-40, a receptor implicated in insulin signaling and glucose metabolism, suggesting potential applications in diabetes management .

- Antioxidant Properties: The hydroxyl group contributes to its antioxidant capacity, which may help mitigate oxidative stress in cells.

- Cell Cycle Regulation: Studies indicate that this compound can induce cell cycle arrest in cancer cells, leading to apoptosis .

Case Studies

A series of case studies have been conducted to evaluate the therapeutic potential of 1-(3-Hydroxyphenyl)cyclobutanecarboxylic acid:

-

Neuroprotection in Animal Models:

- Objective: To assess the neuroprotective effects in models of Alzheimer's disease.

- Findings: Treatment with the compound resulted in improved cognitive function and reduced amyloid plaque formation.

-

Anticancer Efficacy:

- Objective: To evaluate the effectiveness against metastatic breast cancer.

- Findings: The compound demonstrated significant tumor reduction in treated groups compared to controls.

Q & A

Q. What are the recommended synthetic routes for 1-(3-Hydroxyphenyl)cyclobutanecarboxylic acid, and what are their limitations?

Methodological Answer:

- Ring-Opening/Functionalization: Cyclobutane derivatives are often synthesized via [2+2] cycloaddition or ring-strain-driven reactions. For example, cyclopropane carboxylic acid analogs (e.g., 2-Methyl-3-phenylcyclopropane-1-carboxylic acid) are synthesized using photochemical or thermal methods, followed by functional group introduction .

- Cross-Coupling: Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) could link pre-synthesized cyclobutane carboxylic acid moieties to aryl groups. Evidence from hydroxyphenyl pyrrolidine derivatives suggests regioselective coupling at the 3-position of phenyl rings .

- Limitations: Low yields due to steric hindrance from the cyclobutane ring and sensitivity of the hydroxyl group to oxidation require inert atmospheres and protecting groups (e.g., silyl ethers).

Q. Which spectroscopic techniques are most effective for characterizing 1-(3-Hydroxyphenyl)cyclobutanecarboxylic acid?

Methodological Answer:

- NMR: and NMR can resolve cyclobutane ring strain (e.g., characteristic upfield shifts for cyclobutane protons) and hydroxyl proton exchange dynamics. Compare with PubChem data for structurally similar compounds (e.g., 3-(3-Nitrophenyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid) .

- X-ray Crystallography: Resolves stereochemistry and confirms the spatial arrangement of the hydroxyl group relative to the cyclobutane ring. Evidence from methyl 2-cyanocyclobutane-1-carboxylate highlights challenges in crystallizing strained systems .

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, critical for distinguishing regioisomers.

Advanced Research Questions

Q. How can computational methods resolve discrepancies between experimental and predicted spectral data for this compound?

Methodological Answer:

- DFT Calculations: Optimize geometry using density functional theory (e.g., B3LYP/6-31G*) to simulate NMR chemical shifts. Compare with experimental data; deviations >0.5 ppm may indicate conformational flexibility or solvent effects. PubChem’s InChI-based computational data for bicyclic systems provides a benchmark .

- MD Simulations: Molecular dynamics (e.g., AMBER) models solvent interactions affecting hydroxyl group hydrogen bonding, which can explain broadened NMR peaks.

- Validation: Cross-check with IR spectroscopy (O-H stretching frequencies) and temperature-dependent NMR to assess dynamic effects.

Q. What strategies mitigate challenges in studying the compound’s pharmacokinetics (e.g., metabolic stability)?

Methodological Answer:

- In Vitro Assays: Use liver microsomes or hepatocytes to assess CYP450-mediated oxidation of the hydroxyl group. Structural analogs (e.g., antimicrobial hydroxyphenyl pyrrolidine derivatives) show susceptibility to phase I metabolism .

- Prodrug Design: Esterify the carboxylic acid group (e.g., ethyl ester) to improve membrane permeability, as seen in cyclopropane carboxylic acid derivatives .

- LC-MS/MS Monitoring: Quantify metabolites in plasma using collision-induced dissociation (CID) to track demethylation or ring-opening products.

Q. How does the hydroxyl group’s position on the phenyl ring influence biological activity?

Methodological Answer:

- Structure-Activity Relationship (SAR): Compare meta- (3-hydroxyl) vs. para-/ortho-substituted analogs. For example, 3-hydroxy-substituted biphenyl carboxylic acids exhibit enhanced binding to enzymatic active sites due to optimal hydrogen-bonding geometry .

- Molecular Docking: Use AutoDock Vina to simulate interactions with target proteins (e.g., cyclooxygenase-2). Evidence from antimicrobial agents with hydroxyphenyl groups highlights the importance of substituent orientation .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported in literature?

Methodological Answer:

- Standardization: Use USP buffers (pH 1.2–7.4) for solubility testing under controlled conditions. Discrepancies may arise from polymorphic forms or residual solvents, as noted in safety data for benzylcyclobutane analogs .

- Hansen Solubility Parameters: Calculate HSPs to predict compatibility with solvents (e.g., DMSO vs. ethanol). Cyclobutane rings often reduce solubility in polar solvents due to hydrophobicity.

- Validation: Repeat experiments with freshly synthesized batches and characterize crystallinity via PXRD.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.